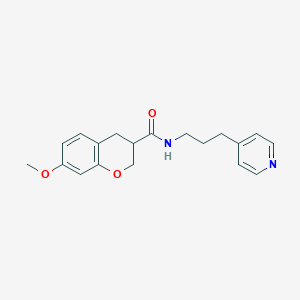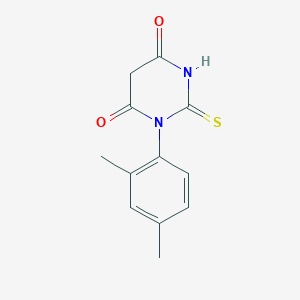
7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including nucleophilic substitution reactions and ester hydrolysis, to achieve high yields and specific molecular structures. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a rapid and high-yield method from commercially available precursors (Zhou et al., 2021). This process may share similarities with the synthesis of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide, emphasizing the importance of precise reaction conditions and reagent selection.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray diffraction and FT-IR spectroscopy. For example, the structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated, showcasing the compound's triclinic space group and providing detailed insights into its molecular geometry and electronic properties (Gumus et al., 2018). These techniques are critical for understanding the structural characteristics of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide.
Chemical Reactions and Properties
Chemical reactions involving related compounds often result in the formation of novel molecular structures with distinct chemical properties. For instance, the reaction of carbamoylated amino enones with 3-substituted chromones yielded 2-pyridones and chromeno[4,3-b]pyridine-2,5-diones, highlighting the compound's reactivity and potential for generating diverse chemical entities (Obydennov et al., 2019). Such reactions are pertinent to exploring the chemical versatility of 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide.
Physical Properties Analysis
The physical properties of compounds like 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide, including solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for specific uses. For example, the structural and conformational analysis of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has contributed to understanding the relationship between molecular structure and physical properties (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group behavior, play a significant role in the utility of compounds like 7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide. Research on related compounds, such as the synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides, has highlighted their potential as antioxidants, underscoring the importance of chemical property analysis in identifying potential applications (Lee et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
7-methoxy-N-(3-pyridin-4-ylpropyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-5-4-15-11-16(13-24-18(15)12-17)19(22)21-8-2-3-14-6-9-20-10-7-14/h4-7,9-10,12,16H,2-3,8,11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYZCECPHTVJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCCC3=CC=NC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(3-pyridin-4-ylpropyl)chromane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)


![(1S*,5R*)-3-(3-pyridin-4-ylpropanoyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640836.png)
![1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
![7-[(pyridin-4-ylthio)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640851.png)

![2-methyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5640865.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5640870.png)
![N,3-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5640888.png)
![N'-{(3S*,4R*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5640902.png)
![2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5640907.png)
![2-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5-[methyl(2-phenylethyl)amino]pyridazin-3(2H)-one](/img/structure/B5640911.png)
![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)